molecular formula C9H18ClNO4 B8048493 2-(2-Amino-ethyl)-malonic acid diethyl ester x HCl

2-(2-Amino-ethyl)-malonic acid diethyl ester x HCl

Cat. No.: B8048493
M. Wt: 239.69 g/mol
InChI Key: UWBDGBSOSXYKOX-UHFFFAOYSA-N
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Description

2-(2-Amino-ethyl)-malonic acid diethyl ester x HCl is a chemical compound that features an amino group attached to an ethyl chain, which is further connected to a malonic acid diethyl ester. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-ethyl)-malonic acid diethyl ester x HCl typically involves the reaction of diethyl malonate with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:

    Reaction of Diethyl Malonate with Ethylenediamine: This step is performed in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-ethyl)-malonic acid diethyl ester x HCl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines or other reduced forms.

    Substitution: Various substituted malonic acid derivatives.

Scientific Research Applications

2-(2-Amino-ethyl)-malonic acid diethyl ester x HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Amino-ethyl)-malonic acid diethyl ester x HCl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The ester groups can undergo hydrolysis to release malonic acid, which can participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-ethyl)-malonic acid diethyl ester: The non-hydrochloride form of the compound.

    Diethyl malonate: A precursor in the synthesis of 2-(2-Amino-ethyl)-malonic acid diethyl ester x HCl.

    Ethylenediamine: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific structure, which combines an amino group with a malonic acid ester. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

diethyl 2-(2-aminoethyl)propanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)7(5-6-10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBDGBSOSXYKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCN)C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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